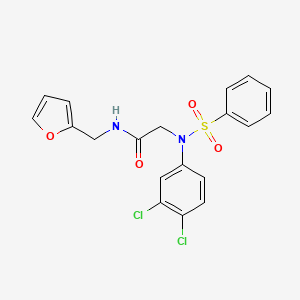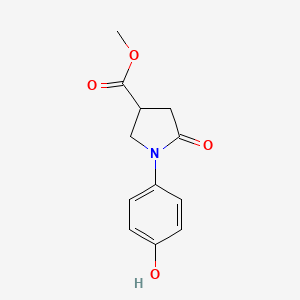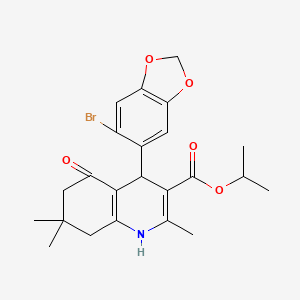
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFG-10, and it belongs to the class of glycine transporter 1 (GlyT1) inhibitors. The GlyT1 inhibitors have been extensively studied for their therapeutic potential in treating various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Wirkmechanismus
DFG-10 works by inhibiting the N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological processes, including synaptic plasticity, learning, and memory. Inhibition of N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide leads to an increase in extracellular glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors is important for synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
DFG-10 has been shown to increase extracellular glycine levels in the brain, which enhances the activity of NMDA receptors. This leads to an improvement in cognitive function and memory. Additionally, DFG-10 has been shown to have antidepressant effects, possibly due to its ability to modulate glutamatergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
DFG-10 has several advantages for lab experiments. It is a potent and selective N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which makes it a valuable tool for studying the role of glycine and NMDA receptors in various physiological processes. However, DFG-10 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DFG-10 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on DFG-10. One area of interest is the potential therapeutic applications of DFG-10 in treating neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of DFG-10 in humans. Finally, there is a need for the development of more potent and selective N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors, which could have even greater therapeutic potential.
Synthesemethoden
The synthesis of DFG-10 involves the reaction of N-(2-furylmethyl)-N-(3,4-dichlorophenyl)glycine with phenylsulfonyl chloride in the presence of a base. The reaction yields N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DFG-10 has been extensively studied for its therapeutic potential in treating various neurological disorders. It has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, DFG-10 has been shown to have antidepressant effects in animal models of depression.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-17-9-8-14(11-18(17)21)23(28(25,26)16-6-2-1-3-7-16)13-19(24)22-12-15-5-4-10-27-15/h1-11H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQISYFBRENESJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5039361.png)
![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)

![{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5039378.png)
![1-(4-isopropylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5039386.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5039397.png)
![4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzoic acid](/img/structure/B5039401.png)
![4-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5039408.png)
![methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5039412.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5039427.png)
